molecular formula C10H11F3O B13598775 1,1,1-Trifluoro-4-phenyl-2-butanol

1,1,1-Trifluoro-4-phenyl-2-butanol

Cat. No.: B13598775
M. Wt: 204.19 g/mol
InChI Key: DPWYMKBFPOUIEN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-phenylbutan-2-ol is an organic compound with the molecular formula C10H11F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-phenyl-3-buten-2-one with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 1,1,1-trifluoro-4-phenylbutan-2-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4-phenylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

1,1,1-Trifluoro-4-phenylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-4-phenylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets, influencing its biological activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
  • 4-Phenyl-2-butanol
  • 1,1,1-Trifluoro-3-acetamido-4-phenylbutan-2-one

Comparison: 1,1,1-Trifluoro-4-phenylbutan-2-ol is unique due to its specific trifluoromethyl and phenyl group arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1,1,1-trifluoro-4-phenylbutan-2-ol

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2

InChI Key

DPWYMKBFPOUIEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(F)(F)F)O

Origin of Product

United States

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